2-(2,6-Dimethylmorpholin-4-yl)-3-methylbutanoic acid hydrochloride
Overview
Description
2-(2,6-Dimethylmorpholin-4-yl)-3-methylbutanoic acid hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylmorpholin-4-yl)-3-methylbutanoic acid hydrochloride typically involves the reaction of 2,6-dimethylmorpholine with 3-methylbutanoic acid under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. Common industrial methods include the use of high-pressure reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylmorpholin-4-yl)-3-methylbutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2-(2,6-Dimethylmorpholin-4-yl)-3-methylbutanoic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)-3-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: A related compound with similar structural features.
3-Methylbutanoic acid: Another related compound that shares part of the chemical structure.
Uniqueness
2-(2,6-Dimethylmorpholin-4-yl)-3-methylbutanoic acid hydrochloride is unique due to its specific combination of the morpholine ring and the butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3.ClH/c1-7(2)10(11(13)14)12-5-8(3)15-9(4)6-12;/h7-10H,5-6H2,1-4H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWMNYAOZNZJFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C(C)C)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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